molecular formula C16H11F3N4O2 B2423095 3,4-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide CAS No. 1904371-43-2

3,4-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide

Cat. No. B2423095
M. Wt: 348.285
InChI Key: WDUNVGOOXJIUOH-UHFFFAOYSA-N
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Description

The compound “3,4-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The presence of multiple fluorine atoms could potentially enhance the compound’s stability and bioavailability .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the benzamide group and the fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. The presence of fluorine atoms could potentially enhance the compound’s stability and bioavailability .

Scientific Research Applications

Heterocyclic Synthesis

Research has explored the synthesis of fluorinated heterocycles, which are significant in medicinal chemistry. One study demonstrated the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones via nucleophilic vinylic substitution reactions of gem-difluoroenamides, showcasing the unique electrophilic reactivity endowed by fluorine atoms (Meiresonne et al., 2015).

Catalysis

Fluorinated compounds have been utilized in catalytic processes to enhance reactivity and selectivity. For example, Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of benzylamines using N-fluoro-2,4,6-trimethylpyridinium triflate demonstrated the broad applicability of fluorination in medicinal chemistry and synthesis (Wang et al., 2009).

Antimicrobial Agents

The development of new antimicrobial agents has benefited from the incorporation of fluorine into molecular structures. One study synthesized fluorine-substituted 1,2,4-triazinones as potential anti-HIV-1 and CDK2 inhibitors, highlighting the role of fluorine in enhancing the biological activity of compounds (Makki et al., 2014).

Synthesis of Fluorinated Compounds

Research has also focused on the synthesis of new fluorinated compounds, which are key intermediates in the development of various pharmaceuticals and agrochemicals. For instance, the study on the synthesis of new fluorinated amino-heterocyclic compounds bearing a 6-aryl-5-oxo-1,2,4-triazin-3-yl moiety as antimicrobial agents underscores the importance of fluorine in the development of compounds with high activity (Bawazir & Abdel-Rahman, 2018).

properties

IUPAC Name

3,4-difluoro-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2/c17-10-2-4-14-11(8-10)16(25)23(22-21-14)6-5-20-15(24)9-1-3-12(18)13(19)7-9/h1-4,7-8H,5-6H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUNVGOOXJIUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide

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